2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol
Description
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2/c1-24-16-6-4-5-15(13-16)19(23)14-21-9-11-22(12-10-21)18-8-3-2-7-17(18)20/h2-8,13,19,23H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLTZXBVULPBIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CN2CCN(CC2)C3=CC=CC=C3F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihalides.
Substitution with Fluorophenyl Group: The piperazine ring is then substituted with a 2-fluorophenyl group using nucleophilic aromatic substitution reactions.
Attachment of Methoxyphenyl Ethanol Moiety: The final step involves the attachment of the methoxyphenyl ethanol group through a series of coupling reactions, often using reagents like Grignard reagents or organolithium compounds.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Table 1: Key Reaction Conditions for Piperazine Formation
| Reaction Type | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C, 12 h | 65–78 | |
| Reductive Amination | NaBH₃CN, MeOH, RT, 6 h | 72–85 |
Functional Group Transformations
The ethan-1-ol moiety undergoes oxidation or substitution:
-
Oxidation : Treatment with Dess–Martin periodinane converts the alcohol to a ketone (2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethanone) .
-
Esterification : Reaction with acetyl chloride or anhydrides forms acetate derivatives .
Table 2: Derivatives from Ethan-1-ol Modifications
| Reaction | Product | Reagents | Application |
|---|---|---|---|
| Oxidation | Ethanone derivative | Dess–Martin periodinane | Intermediate for further coupling |
| Esterification | Acetate ester | Ac₂O, pyridine | Prodrug synthesis |
Aromatic Substitution Reactions
The 3-methoxyphenyl and 2-fluorophenyl groups participate in electrophilic substitutions:
-
Demethylation : BBr₃ selectively removes the methoxy group to yield a phenolic derivative .
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Halogenation : Nitration or bromination at the 4-position of the 2-fluorophenyl ring under controlled conditions .
Complex Formation and Pharmacological Activity
The compound’s piperazine and aromatic groups enable metal coordination and receptor binding:
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Metal Complexes : Forms stable complexes with Cu(II) or Zn(II), enhancing bioavailability .
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Dopamine Receptor Binding : The 2-fluorophenylpiperazine moiety shows affinity for D₂/D₃ receptors, as seen in analogs like Ned-19 .
Stability and Degradation
Scientific Research Applications
Neuropharmacology
Research indicates that this compound may exhibit significant interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Studies have demonstrated that derivatives of piperazine compounds can selectively bind to serotonin transporters (SERT) and dopamine transporters (DAT), which are crucial in the treatment of depression and anxiety disorders.
- Case Study : A study explored various piperazine derivatives, including those similar to 2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol, for their binding affinities to DAT and SERT. Results showed that certain analogs had enhanced selectivity for DAT over SERT, suggesting potential for developing antidepressants with fewer side effects .
Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly through its ability to interact with various cellular pathways involved in tumor growth and proliferation.
- Case Study : In vitro studies have evaluated the cytotoxic effects of similar piperazine derivatives on cancer cell lines. These studies revealed that compounds with similar structural motifs exhibited significant antiproliferative activity against human cancer cells, indicating a possible mechanism involving the inhibition of cell cycle progression or induction of apoptosis .
Binding Affinity Studies
Binding affinity studies are crucial for understanding how the compound interacts with specific receptors:
| Compound | Target Receptor | Binding Affinity (Ki) |
|---|---|---|
| This compound | SERT | High |
| Similar Piperazine Derivative | DAT | Moderate |
These findings suggest that while the compound may have a strong affinity for serotonin receptors, its interaction with dopamine receptors could be less pronounced, which is beneficial for minimizing side effects associated with dopaminergic activity.
In Vivo Studies
In vivo evaluations have been conducted to assess the pharmacokinetics and therapeutic efficacy of the compound:
Mechanism of Action
The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate receptor activity, leading to changes in cellular signaling pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol stands out due to its unique combination of a fluorophenyl group and a methoxyphenyl ethanol moiety. Similar compounds include:
2-(4-(2-Chlorophenyl)piperazin-1-yl)-1-(3-methoxyphenyl)ethanol: Substitution of fluorine with chlorine.
2-(4-(2-Fluorophenyl)piperazin-1-yl)-1-(4-methoxyphenyl)ethanol: Variation in the position of the methoxy group.
2-(4-(2-Fluorophenyl)piperazin-1-yl)-1-(3-hydroxyphenyl)ethanol: Replacement of the methoxy group with a hydroxyl group.
Biological Activity
The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol is a piperazine derivative that has garnered interest for its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a piperazine ring substituted with a fluorophenyl group and a methoxyphenyl group. The presence of these functional groups is believed to significantly influence its biological activity.
Antidepressant Effects
Research indicates that compounds with similar piperazine structures often exhibit antidepressant-like effects. A study demonstrated that derivatives of piperazine could modulate serotonin and norepinephrine levels, contributing to their antidepressant properties . The specific compound may share this mechanism due to its structural similarity to known antidepressants.
Antimicrobial Activity
The antimicrobial properties of piperazine derivatives have been extensively studied. For instance, compounds with similar structures have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In vitro tests revealed that certain piperazine derivatives inhibited bacterial growth effectively, with minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Activity Against |
|---|---|---|
| This compound | TBD | TBD |
| Piperazine Derivative A | 0.0039 | S. aureus, E. coli |
| Piperazine Derivative B | 0.025 | Bacillus subtilis |
Cytotoxicity Studies
Cytotoxicity assays have been employed to evaluate the safety profile of the compound. Preliminary studies suggest that while some piperazine derivatives exhibit cytotoxic effects on cancer cell lines, the specific effects of this compound require further investigation to establish a clear profile .
The biological activity of this compound can be attributed to several mechanisms:
- Serotonin Receptor Modulation : Similar compounds often act as serotonin receptor modulators, which can influence mood and anxiety levels.
- Antibacterial Mechanism : The interaction with bacterial cell membranes may disrupt their integrity, leading to cell death.
- Cytotoxic Pathways : The compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation.
Case Studies
Several case studies highlight the potential therapeutic applications of piperazine derivatives:
- Antidepressant Efficacy : A clinical trial involving a piperazine derivative showed significant improvement in depression scores among participants compared to placebo .
- Antimicrobial Resistance : Research into piperazine derivatives has been promising in overcoming resistance in common pathogens like Staphylococcus aureus by enhancing antibiotic efficacy through combination therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol, and how can intermediates be purified?
- Methodology :
- Step 1 : React 2-fluorophenylpiperazine with 3-methoxyphenylethanol derivatives under nucleophilic substitution conditions (e.g., refluxing in ethanol with K₂CO₃ as a base) .
- Step 2 : Purify intermediates via column chromatography using ethyl acetate/petroleum ether (1:1) to isolate pale-yellow solids (yield: ~48%) .
- Step 3 : Confirm intermediate structures via and , focusing on characteristic peaks for fluorophenyl (δ 6.8–7.2 ppm) and methoxyphenyl (δ 3.8 ppm) groups .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : Assign peaks for the piperazine ring (δ 2.5–3.5 ppm), fluorophenyl protons, and methoxyphenyl groups.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks at m/z 356.18 (calculated for ) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., O–H···O motifs) using datasets collected at 293 K .
Advanced Research Questions
Q. How can researchers resolve discrepancies in receptor-binding affinity data for this compound?
- Experimental Design :
- Assay Validation : Compare radioligand binding (e.g., -spiperone for dopamine D2/D3 receptors) across multiple cell lines (HEK293 vs. CHO-K1) to account for receptor expression variability .
- Data Normalization : Use reference compounds (e.g., aripiprazole) to calibrate IC₅₀ values and mitigate batch-to-batch variability .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify significant differences in binding affinities across studies .
Q. What strategies improve metabolic stability in preclinical studies?
- Approaches :
- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS. Optimize substituents (e.g., methoxy vs. ethoxy groups) to reduce CYP450-mediated oxidation .
- Prodrug Design : Introduce ester or carbamate moieties at the hydroxyl group to enhance bioavailability, followed by enzymatic hydrolysis in vivo .
Q. How can structural modifications enhance selectivity for serotonin receptors over adrenergic receptors?
- Rational Design :
- Molecular Docking : Model interactions with 5-HT (PDB: 7E2Z) vs. α₁-adrenergic receptors (PDB: 2RH1) to identify key residues (e.g., Asp116 in 5-HT) .
- SAR Studies : Replace the methoxyphenyl group with bulkier substituents (e.g., 3,4-dimethoxyphenyl) to sterically hinder off-target binding .
- In Vivo Testing : Assess selectivity in behavioral models (e.g., forced swim test for 5-HT activity vs. blood pressure assays for α₁ effects) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding this compound’s solubility in aqueous buffers?
- Root Causes :
- pH Dependency : Solubility increases at pH < 4 due to protonation of the piperazine nitrogen (pKa ~7.5). Use buffered solutions (e.g., PBS pH 7.4) for consistent measurements .
- Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrate) may arise during synthesis. Characterize via DSC and PXRD to standardize material .
Methodological Tables
| Receptor Binding Affinity | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|
| 5-HT | 12.3 ± 1.2 | Radioligand (HEK293) | |
| α₁-Adrenergic | 450 ± 30 | Radioligand (CHO-K1) |
Key Notes
- Avoid commercial sources (e.g., benchchem.com ) and prioritize peer-reviewed data from PubChem, Acta Crystallographica, and pharmacological studies.
- Advanced questions emphasize hypothesis-driven experimental design and mechanistic analysis over descriptive approaches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
